
(Z)-2-(5-ベンジリデン-4-オキソ-2-チオキソチアゾリジン-3-イル)酢酸エチル
説明
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
Chemistry
In chemistry, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is studied for its potential anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the proliferation of cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用機序
Target of Action
It is known that similar compounds, rhodanine-3-acetic acid derivatives, are tested as fluorescent probes for bioimaging and aldose reductase inhibitors .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds are known to have many biological properties, including antibacterial, antifungal, and anticancer activity .
Result of Action
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate and similar compounds have been successfully used as fluorescent dyes of fixed cells of mammalian origin . They also show antimicrobial activity, especially against Gram-positive bacteria .
Action Environment
It is known that similar compounds demonstrate high thermal stability above 240 °c .
生化学分析
Biochemical Properties
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aldose reductase, which is involved in the polyol pathway of glucose metabolism. The compound acts as an inhibitor of aldose reductase, thereby potentially reducing the formation of sorbitol and mitigating complications associated with diabetes . Additionally, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate has been shown to interact with bacterial cell wall synthesis enzymes, exhibiting antibacterial activity .
Cellular Effects
The effects of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . It modulates the expression of genes related to these pathways, thereby affecting cellular metabolism and function. In bacterial cells, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate disrupts cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
At the molecular level, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is crucial in reducing the osmotic stress in cells caused by sorbitol accumulation. Furthermore, the compound interacts with bacterial enzymes involved in cell wall synthesis, inhibiting their function and leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate have been observed to change over time. The compound exhibits high thermal stability, maintaining its activity at temperatures above 240°C . Over extended periods, it has been noted that the compound retains its inhibitory effects on aldose reductase and antibacterial activity, although some degradation may occur under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and preventing bacterial growth .
Dosage Effects in Animal Models
The effects of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and exhibits antibacterial activity without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and bacterial cell wall synthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s inhibition of aldose reductase reduces the conversion of glucose to sorbitol, thereby impacting the polyol pathway . Additionally, its interaction with bacterial enzymes disrupts cell wall synthesis, affecting bacterial metabolism and growth .
Transport and Distribution
Within cells and tissues, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is critical for its activity and function. The compound is directed to specific compartments within the cell, including the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and proteins involved in biochemical reactions, thereby influencing cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
類似化合物との比較
Similar Compounds
- 2-ethyl-4-oxo-2-thioxothiazolidin-3-yl acetate
- 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid
- Ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate
Uniqueness
(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate stands out due to its unique combination of a thiazolidinone ring and a benzylidene group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-2-18-12(16)9-15-13(17)11(20-14(15)19)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWQKWATJKMLLI-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate](/img/structure/B2518536.png)

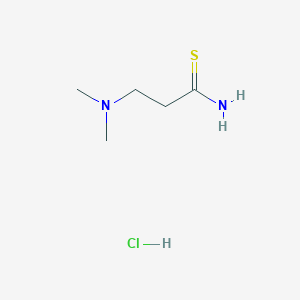
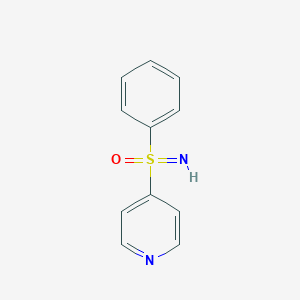
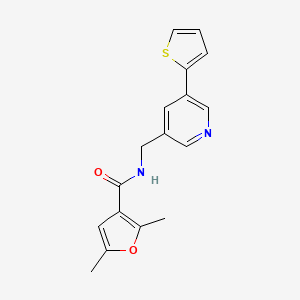
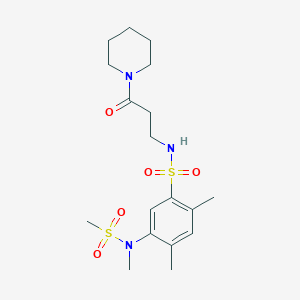
![N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
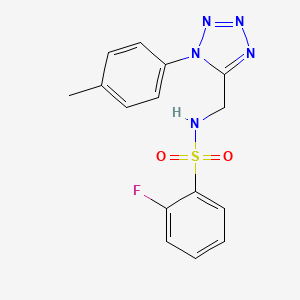
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)
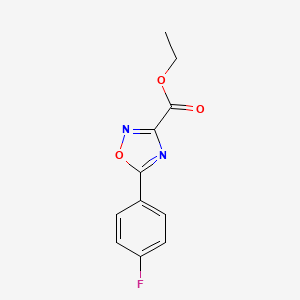

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
